molecular formula C31H26ClN3O7 B14752511 (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate

(2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate

Cat. No.: B14752511
M. Wt: 588.0 g/mol
InChI Key: IABYYJSVZGLSCK-WTTKOAORSA-N
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Description

The compound (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring substituted with benzamido, oxopyrimidinyl, benzoyloxy, and chloro groups, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate involves multiple steps, including the formation of the tetrahydrofuran ring and subsequent functionalization. The key steps typically include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The benzamido, oxopyrimidinyl, benzoyloxy, and chloro groups are introduced through various substitution reactions using specific reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate specific reactions.

    Purification Techniques: Techniques such as chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate: has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with DNA/RNA: Affect gene expression and protein synthesis.

    Modulate Receptor Activity: Influence cellular signaling and communication.

Comparison with Similar Compounds

(2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl benzoate: can be compared with similar compounds such as:

  • (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl acetate
  • (2R,3R,4R,5S)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-chloro-4-methyltetrahydrofuran-3-yl propionate

These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C31H26ClN3O7

Molecular Weight

588.0 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H26ClN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25-,29+,31-/m1/s1

InChI Key

IABYYJSVZGLSCK-WTTKOAORSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)Cl

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)Cl

Origin of Product

United States

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